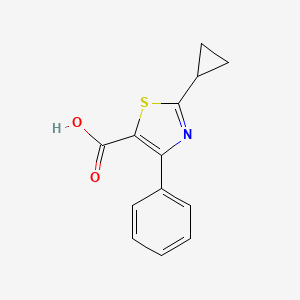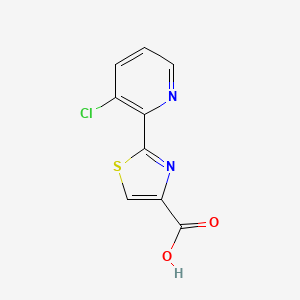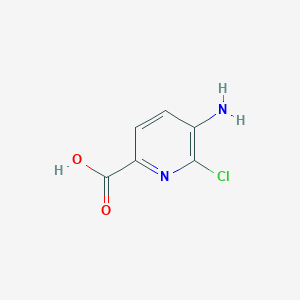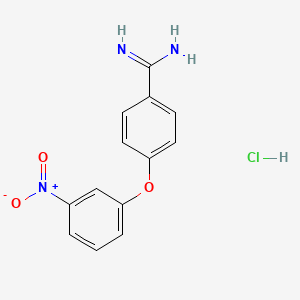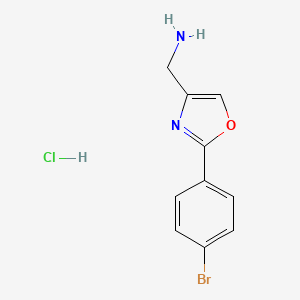
(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H10BrClN2O . It has a molecular weight of 289.55 g/mol . This compound has gained increasing attention in recent years due to its potential applications.
Molecular Structure Analysis
The molecular structure of “(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride” consists of a bromophenyl group attached to an oxazole ring, which is further connected to a methanamine group . The presence of these functional groups may contribute to its chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Novel Synthesis Techniques
The compound has been involved in studies focusing on novel synthesis methods. For example, a method to synthesize benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, where key intermediates bearing the oxazole-4-carboxylic acid methylester moiety were produced, has been reported (Schlosser et al., 2015).
Use in Transfer Hydrogenation Reactions
The compound was synthesized from commercially available glycine and used to create N-heterocyclic ruthenium(II) complexes. These were examined in transfer hydrogenation of acetophenone derivatives, demonstrating high conversions and turnover frequency values (Karabuğa et al., 2015).
Role in Synthesis of Neurokinin-1 Receptor Antagonists
This compound has been used in the synthesis of neurokinin-1 receptor antagonists, demonstrating high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Application in Antimicrobial Activities
It has been involved in the synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety, showing moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).
Use in Antiosteoclast Activity Studies
This compound has been part of a study synthesizing compounds for antiosteoclast and osteoblast activity, demonstrating moderate to high activity in this area (Reddy et al., 2012).
Discovery in Antitubercular Research
It has been used in synthesizing oxazolyl thiosemicarbazones for evaluating their activity against Mycobacterium tuberculosis, with one derivative showing significant in vitro and in vivo activity (Sriram et al., 2006).
Synthesis of Aromatic Oxazolines
The compound has been synthesized for exploring its role in thermal bulk polymerization, resulting in new linear poly(ester amide)s (Jakisch et al., 1999).
Photocytotoxicity and Imaging Applications
Iron(III) complexes involving this compound have been synthesized and tested for their photocytotoxic properties in red light and their ability for cellular imaging (Basu et al., 2014).
Development of Serotonin 5-HT1A Receptor Biased Agonists
This compound has been part of a study to develop serotonin 5-HT1A receptor-biased agonists showing promising antidepressant-like activity (Sniecikowska et al., 2019).
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBYEMIMBOIFGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


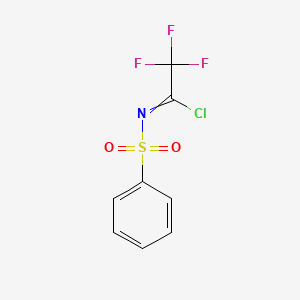

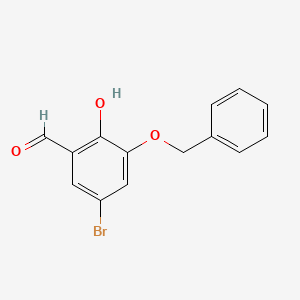

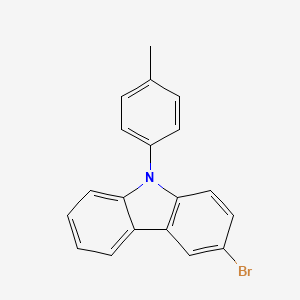
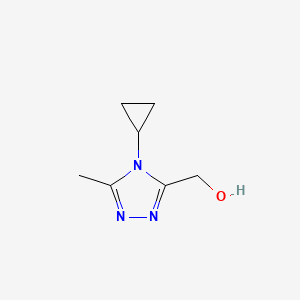
![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)
